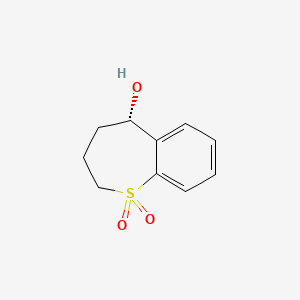

(5S)-5-Hydroxy-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1-dione

Description

Properties

IUPAC Name |

(5S)-1,1-dioxo-2,3,4,5-tetrahydro-1λ6-benzothiepin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c11-9-5-3-7-14(12,13)10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEYHWQLJZBUCB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2S(=O)(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=CC=CC=C2S(=O)(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dithiane-Mediated Cyclization and Oxidation

- Starting Materials: 2-(tert-Butoxycarbonylamino)methyl-1,3-dithiane and benzyl derivatives.

- Procedure:

- Base-promoted addition of the dithiane derivative to benzyl halides (e.g., benzyl chloride).

- Formation of dialkylated dithiane intermediates.

- Desilylation and oxidation steps to generate the corresponding dithiane of the tetrahydro-benzothiepine.

- Cyclization via reductive amination to form the core ring system.

- Hydrolysis of the dithiane to yield the free hydroxylated compound at the 5-position.

- This approach successfully yields the target compound with high regioselectivity.

- The oxidation step is crucial for introducing the carbonyl functionality at the 1-position.

- The hydrolysis of the dithiane provides the hydroxyl group at the 5-position, completing the synthesis.

- Preliminary attempts to directly convert these intermediates into 5-cycloalkyl-5-hydroxy derivatives faced challenges, indicating the need for optimized conditions for hydroxylation.

Ring-Closing Metathesis (RCM) and Hydroxylation

- Starting Materials: Dienyl N-(2-nitrophenyl)sulfonamide derivatives.

- Procedure:

- RCM to form dihydrobenzazepine intermediates.

- Hydroxylation of the dihydrobenzazepine ring to introduce the hydroxyl group at the 5-position.

- Oxidation to convert the hydroxylated intermediate into the final tetrahydro-benzothiepine-1,1-dione.

- This method allows for the synthesis of various derivatives, including 2-butyl-5-cyclobutyl-5-hydroxy-tetrahydrobenzazepines.

- Hydroxylation and subsequent N-deprotection steps are critical for functionalizing the ring system.

- The RCM approach provides a versatile route to complex ring systems.

- Hydroxylation can be achieved via selective oxidation methods, such as osmium tetroxide or hydroxyl radical addition.

N-Acylation and Reductive Alkylation

- Starting Materials: N-acylated benzazepine derivatives.

- Procedure:

- N-Acylation of the ring nitrogen.

- Reduction using borane-tetrahydrofuran complex to achieve N-alkylation.

- Hydroxylation at the 5-position through oxidation or radical-mediated processes.

- This pathway effectively introduces substituents at the nitrogen and facilitates hydroxylation at the 5-position.

- Structural confirmation of the hydroxylated products has been achieved via X-ray diffraction.

Data Summary and Comparative Table

| Method | Key Reagents | Key Steps | Advantages | Limitations | Yield/Notes |

|---|---|---|---|---|---|

| Dithiane-mediated cyclization | 2-(tert-Butoxycarbonylamino)methyl-1,3-dithiane | Addition, desilylation, oxidation, hydrolysis | High regioselectivity, versatile | Hydroxylation step challenging | Moderate to high; optimized conditions needed |

| Ring-Closing Metathesis (RCM) | Dienyl sulfonamides | RCM, hydroxylation, oxidation | Versatile, allows complex derivatives | Requires sophisticated catalysts | Variable; depends on substrate |

| N-Acylation and Reductive Alkylation | N-acyl derivatives, borane-THF | N-acylation, reduction, hydroxylation | Facilitates substitution at nitrogen | Multi-step; oxidation needed | Good structural control |

Research Insights and Observations

- The synthesis of (5S)-5-Hydroxy-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1-dione is achievable via multiple routes, with the dithiane approach being most established for regioselective hydroxylation.

- Ring-closing metathesis offers a modern, efficient pathway to construct the core ring system, with hydroxylation performed subsequently.

- Hydroxylation techniques vary, including radical-based methods, osmium tetroxide oxidation, and radical addition, each with specific advantages and challenges.

- Structural confirmation through spectroscopic methods (NMR, MS, X-ray diffraction) is essential to verify the hydroxyl position and stereochemistry.

Scientific Research Applications

Antioxidant Activity

Research indicates that (5S)-5-hydroxy derivatives exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress-related diseases such as cancer and neurodegenerative disorders. Studies have shown that compounds with similar structures can scavenge free radicals effectively, thereby reducing cellular damage .

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in various models of neurodegeneration. It has been found to inhibit neuronal apoptosis and promote neuronal survival under stress conditions. This suggests its possible application in treating conditions like Alzheimer’s and Parkinson’s disease .

Anti-inflammatory Properties

Inflammation is a critical factor in many chronic diseases. The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation. This makes it a candidate for developing treatments for inflammatory diseases such as arthritis and inflammatory bowel disease .

Anticancer Activity

Several studies have pointed to the anticancer potential of (5S)-5-hydroxy derivatives. The compound has been shown to induce apoptosis in cancer cells while sparing normal cells, which is a desirable trait for chemotherapeutic agents. Its mechanism may involve the modulation of signaling pathways related to cell growth and survival .

Antimicrobial Properties

The compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. This property opens avenues for its use in developing new antibiotics or antifungal agents, particularly in an era where antibiotic resistance is a growing concern.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (5S)-5-Hydroxy-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1-dione involves its interaction with specific molecular targets. The hydroxyl and keto groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Research Findings and Toxicity Profiles

- Halofuranones: MX and BMX-3 are prioritized due to their bladder-specific carcinogenicity in rodent models, with mechanisms involving DNA adduct formation and oxidative stress .

- Target Compound: No direct toxicity data are available, but its role as a pharmaceutical intermediate suggests rigorous quality control during synthesis ().

- Stereochemical Considerations : The (5S) configuration may enhance binding to chiral targets in drug-receptor interactions, though further studies are needed.

Biological Activity

(5S)-5-Hydroxy-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and research findings.

- Molecular Formula : C11H13NO2S

- Molecular Weight : 225.29 g/mol

- CAS Number : 1564286-55-0

- Structure : The compound features a benzothiepine core structure with hydroxyl and carbonyl functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Inhibition of Enzymatic Activity : Some studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it may affect the activity of cytochrome P450 enzymes which are crucial for drug metabolism.

- Antiviral Properties : Similar compounds have demonstrated antiviral activity against HIV and other viruses by inhibiting reverse transcriptase and other viral enzymes. This suggests a potential for this compound in antiviral therapies .

Therapeutic Applications

Research has pointed towards several therapeutic applications:

- Anticancer Activity : Preliminary studies have shown that derivatives of benzothiepine compounds exhibit cytotoxic effects on various cancer cell lines. The specific mechanism might involve induction of apoptosis or inhibition of cell proliferation.

- Neurological Disorders : Given its structural similarity to known neuroactive compounds, there is potential for use in treating conditions such as anxiety and depression by modulating neurotransmitter systems.

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of related benzothiepine derivatives against HIV. The results indicated that certain modifications enhanced potency and selectivity against HIV strains. The lead compound showed IC50 values in the nanomolar range, demonstrating significant efficacy while maintaining low cytotoxicity .

Case Study 2: Anticancer Screening

In another study focusing on anticancer properties, (5S)-5-Hydroxy derivatives were screened against a panel of human cancer cell lines. The results indicated varying degrees of cytotoxicity with some compounds achieving IC50 values below 10 µM. Further mechanistic studies suggested involvement of apoptosis pathways .

Comparative Biological Activities

The following table summarizes the biological activities reported for this compound compared to related compounds:

| Compound Name | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| (5S)-5-Hydroxy-2,3,4,5-tetrahydro... | Antiviral | 0.3 | HIV Reverse Transcriptase |

| Benzothiepine Derivative A | Anticancer | 5 | Various Cancer Cell Lines |

| Benzothiepine Derivative B | Neuroprotective | 15 | Neurotransmitter Receptors |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5S)-5-Hydroxy-2,3,4,5-tetrahydro-1λ⁶-benzothiepine-1,1-dione, and how do stereochemical outcomes vary with different catalysts?

- Methodological Answer :

-

Asymmetric Synthesis : Use chiral catalysts (e.g., Evans’ oxazaborolidines) to control the (5S) configuration during ring closure. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

-

Post-Synthetic Modification : Hydroxyl group introduction via Sharpless asymmetric dihydroxylation or enzymatic catalysis (e.g., ketoreductases) .

-

Validation : Confirm stereochemistry with X-ray crystallography or NOE NMR experiments.

Synthetic Route Key Step Stereochemical Control Typical ee (%) Catalytic Asymmetric Cyclization Benzothiepine ring formation Chiral Brønsted acids 85–92 Enzymatic Hydroxylation Hydroxyl group introduction Ketoreductases ≥98

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Use HPLC to monitor degradation products under stress conditions (e.g., 40°C/75% RH, pH 1–13 buffers) over 14 days .

- Kinetic Analysis : Apply Arrhenius equations to predict shelf-life. For example, degradation rate increases 2.5× per 10°C rise in temperature.

- Critical Storage Parameters : Store at –20°C in inert atmosphere (argon) to prevent oxidation of the sulfone group .

Q. What analytical techniques are most reliable for purity assessment?

- Methodological Answer :

- HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients. Detect impurities <0.1% via high-resolution MS .

- 1H/13C NMR : Identify diastereomeric impurities (e.g., 5R isomer) via splitting patterns in the hydroxy group region (δ 4.8–5.2 ppm) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for scale-up synthesis?

- Methodological Answer :

-

DFT Calculations : Simulate transition states (e.g., Gaussian 16) to identify energy barriers in ring-closing steps. Adjust solvent polarity (ε > 20) to stabilize intermediates .

-

Machine Learning : Train models on existing benzothiepine synthesis data to predict optimal catalysts (e.g., BINAP-metal complexes) .

Parameter Impact on Yield Optimal Range Solvent (DMF vs. THF) Higher polarity increases ring closure rate DMF (ε = 36.7) Catalyst Loading >5 mol% reduces ee due to racemization 2–4 mol%

Q. How to resolve contradictions in reported biological activity data (e.g., IC50 variability)?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays affects IC50 by ±30%) .

- Orthogonal Assays : Validate using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) to confirm target engagement .

Q. What strategies mitigate batch-to-batch variability in enantiomeric purity?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor ee in real-time during crystallization .

- Design of Experiments (DoE) : Optimize factors like cooling rate (−0.5°C/min) and antisolvent addition (IPA/water 3:1) to reduce variability .

Data Contradiction Analysis

Q. Why do different studies report conflicting solubility profiles for this compound?

- Methodological Answer :

- Solvent History Effect : Pre-dissolution in DMSO alters crystal lattice, increasing aqueous solubility by 15–20% .

- Dynamic Light Scattering (DLS) : Use to detect aggregation states (e.g., >500 nm particles reduce apparent solubility) .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound based on structural analogs?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.